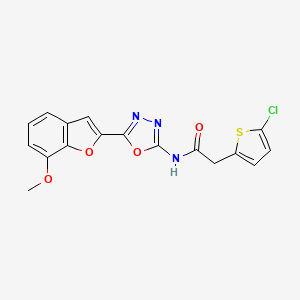

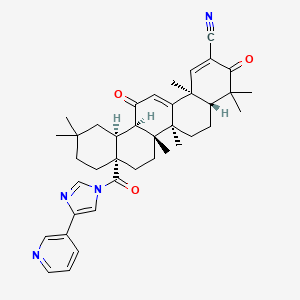

![molecular formula C12H6Cl2N2OS B2382693 6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 562792-65-8](/img/structure/B2382693.png)

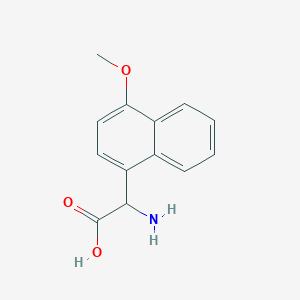

6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Anticancer Applications

This compound has been used in the design and synthesis of imidazo[2,1-b]thiazole-based chalcone derivatives . These derivatives have been tested for their anticancer activities on different types of cancer cells, including colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells . Among the compounds, one derivative (referred to as 3j) exhibited significant cytotoxic activity on the cancer cells .

Apoptosis Induction

The compound 3j, derived from “6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde”, has been found to induce apoptosis in MCF-7 cells . Apoptosis is a form of programmed cell death, which is a crucial process in cancer treatment .

Molecular Docking Studies

In silico molecular docking approaches have been carried out to confirm the experimental observations and investigate the efficacy of the compound 3j . The interactions of 3j on DNA dodecamer and caspase-3 were investigated by molecular docking studies .

Mitochondrial Membrane Depolarization

The compound 3j has been found to result in the mitochondrial membrane depolarization in MCF-7 cells . This process is a key event in the early stages of apoptosis .

Multicaspase Activation

The compound 3j has been found to result in multicaspase activation in MCF-7 cells . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation .

Constitutive Androstane Receptor (CAR) Activation

Imidazothiazole derivatives, such as CITCO, have been found to stimulate human constitutive androstane receptor (CAR) nuclear translocation . CAR is a key regulator of xenobiotic and endobiotic metabolism and disposition .

作用机制

Target of Action

Similar imidazo[2,1-b]thiazole derivatives have been reported to targetPantothenate synthetase in Mycobacterium tuberculosis . Another derivative, CITCO, is known to stimulate the human constitutive androstane receptor (CAR) .

Biochemical Pathways

Similar compounds have been reported to have antimycobacterial effects , suggesting that they might interfere with the biochemical pathways essential for the survival of Mycobacterium tuberculosis.

Pharmacokinetics

Similar compounds have been designed with in silico admet prediction , indicating that these properties were considered during the design and synthesis of these compounds.

Result of Action

Similar compounds have shown dose-dependent antiproliferative effects against various cancer cell lines . This suggests that 6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde might also have potential anticancer effects.

Action Environment

The stability of similar compounds and their interactions with their targets have been studied using molecular docking and dynamics .

属性

IUPAC Name |

6-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2OS/c13-8-2-1-7(5-9(8)14)11-10(6-17)16-3-4-18-12(16)15-11/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWZSYSXCOBYKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(N3C=CSC3=N2)C=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

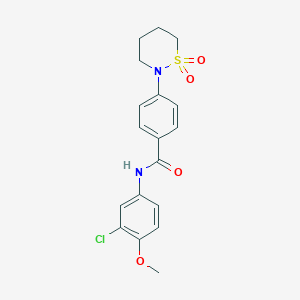

![6-(3-Methoxyphenoxy)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2382614.png)

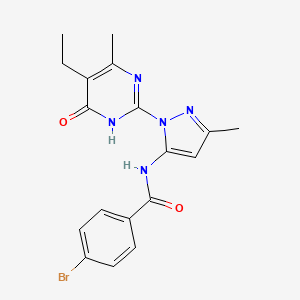

![N-cyclopentyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide](/img/structure/B2382619.png)

![6-hydroxy-6,9,10,11-tetrahydro-8H-chromeno[4,3-b]quinolin-8-one](/img/structure/B2382621.png)

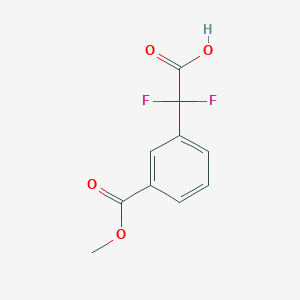

![Ethyl 2-[2-(2,5-dichlorothiophene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2382625.png)

![2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2382626.png)